8-Bromo-6-fluorochroman

Overview

Description

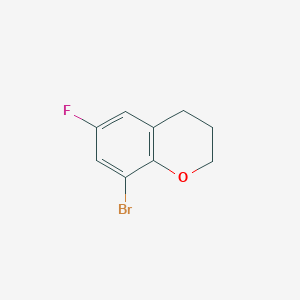

8-Bromo-6-fluorochroman is a halogenated chroman derivative with the molecular formula C₉H₈BrFO. Chroman derivatives are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The bromine and fluorine substituents at positions 8 and 6, respectively, confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

A related compound, this compound-4-one (CAS 1092350-87-2), features a ketone group at position 4 and shares the molecular formula C₉H₆BrFO₂ (MW: 245.05). It is used exclusively for research purposes, with storage recommendations emphasizing room temperature (RT) and moisture avoidance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluorochroman typically involves the bromination and fluorination of chroman derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the chroman ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The compound is often produced in solid or liquid form and stored under sealed, dry conditions at room temperature .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluorochroman undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxygenated or hydrogenated compounds .

Scientific Research Applications

8-Bromo-6-fluorochroman has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and molecular interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluorochroman involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs differ in substituent positions or functional groups, influencing reactivity and applications:

Key Observations :

- Substituent Position Effects : Bromine at position 8 (vs. 5 or 7) alters steric hindrance and electronic distribution, impacting binding affinity in drug-receptor interactions. For example, this compound-4-one may exhibit different pharmacokinetic properties compared to its 5-bromo isomer due to reduced steric crowding .

- Functional Group Influence: The ketone group in chroman-4-one derivatives enhances polarity and hydrogen-bonding capacity compared to non-ketone analogs like this compound. This makes chroman-4-ones more suitable for crystallography studies .

Physicochemical Properties

- Solubility: Chroman-4-one derivatives (e.g., this compound-4-one) generally exhibit lower solubility in apolar solvents due to the ketone group, whereas non-ketone analogs may have better lipid compatibility .

- Stability : Bromine at position 8 in this compound-4-one may increase susceptibility to nucleophilic substitution compared to 7-bromo isomers, as the para position relative to the ketone could stabilize transition states .

Biological Activity

8-Bromo-6-fluorochroman is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms on the chroman ring enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 231.06 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 746638-33-5 |

| Molecular Weight | 231.0616 g/mol |

| Solubility | Varies with solvent |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The mechanism involves:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

- Enhanced Lipophilicity : The fluorine atom increases the compound's lipophilicity, allowing better interaction with hydrophobic regions of biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The bromine and fluorine substituents enhance its binding affinity to microbial targets, leading to effective inhibition of growth and proliferation.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis (programmed cell death).

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-chroman-4-amine | Bromine at position 6 | Moderate anticancer activity |

| 8-Fluoro-chroman-4-amine | Fluorine at position 8 | Antimicrobial properties |

| 6,8-Dibromo-chroman-4-amine | Bromine at positions 6 and 8 | Enhanced cytotoxicity |

The unique combination of bromine and fluorine in this compound may provide distinct advantages in terms of biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Antimicrobial Activity Study :

- Conducted against Gram-positive and Gram-negative bacteria.

- Results showed a significant reduction in bacterial growth at concentrations as low as .

-

Anticancer Activity Assessment :

- Tested on human cancer cell lines (e.g., HeLa, MCF-7).

- Demonstrated IC50 values ranging from to , indicating potent anticancer effects.

-

Mechanistic Insights :

- Studies suggest that the compound may inhibit specific signaling pathways involved in cell proliferation and survival.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 8-Bromo-6-fluorochroman-4-amine?

The synthesis typically involves multi-step organic reactions. Bromination and fluorination of a chroman precursor are followed by amination at the 4-position. Catalysts such as palladium or copper complexes are often employed, with solvents like dichloromethane or tetrahydrofuran (THF) under controlled temperatures (40–80°C). Yield optimization requires precise stoichiometric ratios of reagents .

Q. How is purity ensured during synthesis?

Purification techniques include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel with hexane/ethyl acetate gradients). Purity is validated via HPLC (>95%) and NMR spectroscopy to confirm absence of halogenated byproducts .

Q. What analytical methods are used to characterize this compound-4-amine?

Key techniques include:

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and chirality.

- Mass spectrometry (ESI or EI) for molecular weight verification (expected m/z: ~246.08).

- X-ray crystallography for absolute stereochemical assignment in enantiopure forms .

Q. What are the recommended storage conditions for derivatives of this compound?

Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis. Lyophilized forms are stable for >12 months at -20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for industrial-scale synthesis?

Continuous flow reactors improve scalability by maintaining consistent temperature/pressure. Catalyst loading is reduced via immobilized metal catalysts (e.g., Pd/C), and solvent recycling minimizes waste. Reaction kinetics modeling (e.g., Arrhenius plots) identifies optimal dwell times (typically 2–4 hours) .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (pH, co-solvents) or enantiomeric purity. Researchers should:

- Compare inhibition constants (Kᵢ) under standardized conditions (e.g., Tris buffer, pH 7.4).

- Use chiral HPLC to verify enantiopurity, as (R)- and (S)-isomers exhibit divergent bioactivities .

Q. How do structural analogs influence biological activity?

Substitutions at the 6- and 8-positions significantly alter interactions. For example:

- 8-Chloro-6-fluorochroman-4-amine : Reduced steric hindrance increases binding to cytochrome P450 enzymes.

- 6-Bromo-7-fluorochroman-4-amine : Enhanced lipophilicity improves blood-brain barrier penetration. Quantitative Structure-Activity Relationship (QSAR) models predict bioactivity based on halogen electronegativity and ring topology .

Q. How does solvent choice affect stability in biological assays?

Polar aprotic solvents (e.g., DMSO) enhance solubility but may denature proteins. Co-solvents like PEG-400 (≤10% v/v) balance solubility and assay integrity. Stability is monitored via UV-Vis spectroscopy (λmax ~270 nm) over 24-hour periods .

Q. What computational methods predict metabolic pathways for this compound?

Density Functional Theory (DFT) calculations identify electrophilic sites prone to Phase I metabolism (e.g., CYP450-mediated oxidation). Molecular docking (AutoDock Vina) simulates binding to hepatic enzymes, prioritizing metabolites for LC-MS validation .

Q. How are chiral intermediates resolved during asymmetric synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) achieve >90% enantiomeric excess (ee). Dynamic kinetic resolution (DKR) using ruthenium catalysts enables single-step enantiomer production .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on antimicrobial efficacy?

Discrepancies may stem from bacterial strain variability or compound degradation. Mitigation steps include:

- Replicating assays in multiple strains (e.g., Gram-positive vs. Gram-negative).

- Validating compound integrity post-incubation via LC-MS.

- Adjusting MIC (Minimum Inhibitory Concentration) protocols to account for serum protein binding .

Q. Why do cytotoxicity studies show variability across cell lines?

Tumor cell lines (e.g., HeLa vs. MCF-7) express differing levels of drug transporters (e.g., P-glycoprotein). Researchers should:

- Normalize IC₅₀ values to ATP content or protein concentration.

- Use isogenic cell pairs (wild-type vs. transporter-knockout) to isolate efflux effects .

Q. Methodological Tables

| Parameter | Optimal Range | Key References |

|---|---|---|

| Reaction Temperature | 40–80°C | |

| HPLC Mobile Phase | Hexane:EtOAc (70:30 to 50:50) | |

| Chiral Resolution | >90% ee | |

| Storage Stability | >12 months at -20°C (lyophilized) |

Properties

IUPAC Name |

8-bromo-6-fluoro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHBRNOMRBEAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)Br)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.